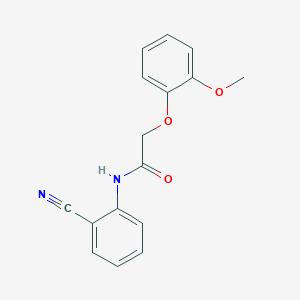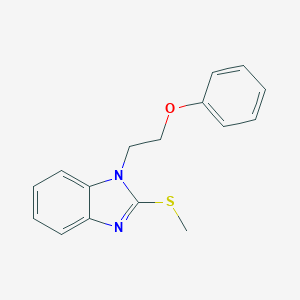
2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE can be achieved through a multi-step process involving the formation of the benzimidazole core followed by the introduction of the methylsulfanyl and phenoxyethyl groups. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring. Subsequent reactions introduce the methylsulfanyl and phenoxyethyl groups under specific conditions, such as the use of appropriate catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkoxides for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the phenoxyethyl group can lead to a variety of substituted benzimidazole derivatives .
Scientific Research Applications
2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Benzimidazole derivatives are known for their pharmacological properties, and this compound may be explored for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Mechanism of Action
The mechanism of action of 2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity, while the methylsulfanyl and phenoxyethyl groups may enhance binding affinity and specificity. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s intended application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives with different substituents, such as:
- 2-(methylsulfanyl)-1H-benzimidazole
- 1-(2-phenoxyethyl)-1H-benzimidazole
- 2-(methylsulfanyl)-1-(2-methoxyethyl)-1H-benzimidazole
Uniqueness
2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is unique due to the combination of the methylsulfanyl and phenoxyethyl groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H16N2OS |
|---|---|
Molecular Weight |
284.4g/mol |
IUPAC Name |
2-methylsulfanyl-1-(2-phenoxyethyl)benzimidazole |
InChI |
InChI=1S/C16H16N2OS/c1-20-16-17-14-9-5-6-10-15(14)18(16)11-12-19-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
InChI Key |
BDVGPDALORHBRJ-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


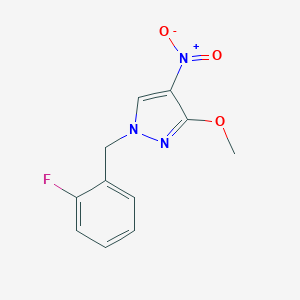
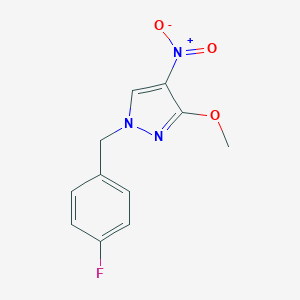
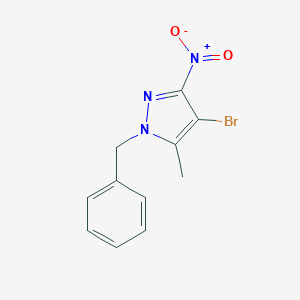
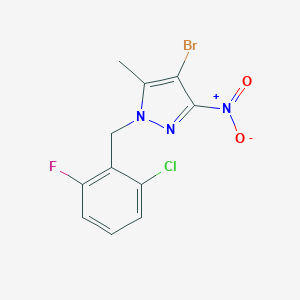
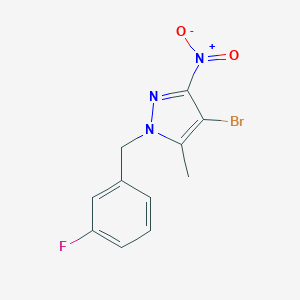
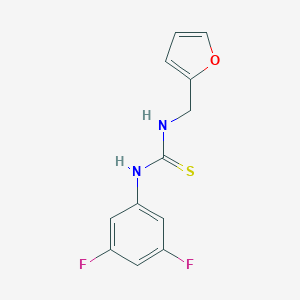
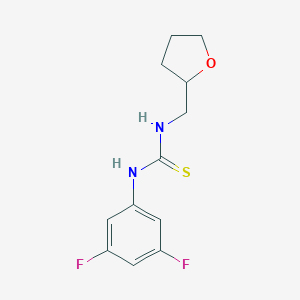
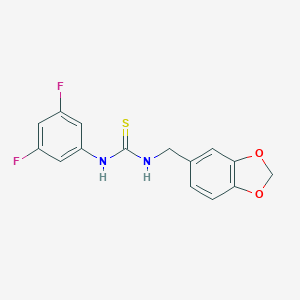
![N-(3,5-difluorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B495075.png)
![{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid](/img/structure/B495077.png)
![2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B495080.png)
![6-methyl-2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B495081.png)
![2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B495082.png)
